N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide side chain at position 4. The acetamide moiety is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-8-2-13(3-9-16)20-24-23-17-10-11-19(25-26(17)20)29-12-18(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSSKNYNXNPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the triazolopyridazine core is reacted with methoxyphenyl halides in the presence of a base.
Thioacetamide Linkage Formation: The final step involves the reaction of the intermediate compound with 4-fluorophenyl isothiocyanate to form the desired thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles.
Scientific Research Applications
Pharmacological Profile
The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their broad spectrum of biological activities. Research indicates that these derivatives exhibit significant antifungal, antibacterial, and anticancer properties.
Antibacterial Activity
- Mechanism of Action : The 1,2,4-triazole scaffold is known to interact with microbial enzymes and disrupt cell wall synthesis. This interaction leads to increased permeability and ultimately cell death.
- Case Studies : Various studies have reported that triazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide demonstrated an MIC (Minimum Inhibitory Concentration) significantly lower than standard antibiotics like ampicillin and gentamicin .
Antifungal Activity
The compound has shown promising results against various fungal strains. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 1,2,4-triazole derivatives:
- Mechanism : These compounds can induce apoptosis in cancer cells through various pathways including the modulation of Bcl-2 family proteins and caspases .
- Research Findings : Specific derivatives have been tested against multiple cancer cell lines (e.g., breast cancer and leukemia), showing significant cytotoxicity compared to control groups.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may offer neuroprotective benefits. They are being investigated for their ability to protect neurons from oxidative stress and apoptosis:
- Experimental Evidence : In vitro studies indicate that these compounds can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions:
- Key Steps : The synthesis often includes the formation of the triazole ring followed by thioacetic acid conjugation.
- Optimization : Structural modifications can enhance bioactivity; for example, altering substituents on the phenyl rings has been shown to affect potency against specific pathogens.
Potential Applications in Agriculture
Beyond medicinal uses, there is potential for application in agricultural chemistry as fungicides or bactericides due to their antimicrobial properties:
- Field Trials : Preliminary studies indicate effectiveness against plant pathogens, suggesting a dual role in both health care and agriculture.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets in biological systems. The triazolopyridazine core can interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triazolo-pyridazine derivatives, which exhibit diverse pharmacological properties depending on substituent variations. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Notes:
- The 4-fluorophenyl group in the acetamide side chain could influence metabolic stability .
- Lin28-1632 and C1632 : These analogues lack the thioether linkage but share the acetamide group. Their methyl substituents may reduce steric hindrance, facilitating interaction with Lin28 proteins .
- E-4b: The propenoic acid group introduces polarity, likely affecting solubility and melting point (253–255°C) compared to acetamide derivatives .
Lin28 Inhibition and Cancer Research
- Lin28-1632 and C1632: Both compounds inhibit Lin28, a RNA-binding protein that suppresses let-7 miRNA. This activity promotes differentiation in cancer stem cells (CSCs) and reduces tumorsphere formation.
- Target Compound : The thioether bridge may alter pharmacokinetics (e.g., half-life) compared to oxygen or methylene linkages in other derivatives.
Anti-Infective Agents (Thiazolotriazole Analogues)
Compounds such as 26–32 () feature thiazolo[2,3-c][1,2,4]triazole cores with acetamide side chains. While structurally distinct from triazolo-pyridazines, these compounds demonstrate anti-infective activity. Key differences include:
- Heterocyclic Core : Thiazolo-triazoles vs. triazolo-pyridazines.
- Substituents: Morpholino, thiomorpholino, or trifluoromethyl groups in anti-infectives vs. fluorophenyl/methoxyphenyl in the target compound.
- Activity : Anti-infectives target microbial enzymes, whereas triazolo-pyridazines may focus on eukaryotic protein interactions .
Table 2: Physicochemical and Hazard Comparison
Notes:
Biological Activity
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a pyridazine moiety. Its molecular formula is C18H18F N5O2S, with a molecular weight of approximately 373.43 g/mol. The presence of the fluorophenyl and methoxyphenyl groups is believed to enhance its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that compounds with a triazole scaffold exhibit notable antimicrobial properties. For instance:
- A study highlighted that derivatives of 1,2,4-triazoles possess broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The compound's thioacetamide linkage may contribute to its efficacy against resistant strains.
2. Anticancer Properties
The triazole and pyridazine components are known for their anticancer potential:
- In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Specific derivatives have been reported to exhibit IC50 values in the low micromolar range against different cancer cell lines.
3. Anti-inflammatory Effects
Compounds containing the triazole structure have been associated with anti-inflammatory activities:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- The anti-inflammatory activity could be linked to the modulation of signaling pathways involved in inflammation.
Case Studies
Several case studies provide insight into the biological activity of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents on the phenyl rings significantly affect potency; electron-donating groups like methoxy enhance activity.
- The triazole ring's position relative to other functional groups can alter binding affinity to biological targets.
Q & A
Q. What mechanistic studies are critical to elucidate the compound’s off-target effects?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture off-target kinases .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
